molecular formula C6H7F3N2 B2717128 1-ethyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1392274-30-4

1-ethyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2717128
CAS No.: 1392274-30-4
M. Wt: 164.131
InChI Key: LLBHLINKJGDRMQ-UHFFFAOYSA-N
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Description

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,1,1-trifluoro-3-buten-2-one, followed by alkylation with ethyl halides. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate to facilitate the cyclization and alkylation steps.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group, leading to different physicochemical properties.

    1-Ethyl-3-(trifluoromethyl)-1H-pyrazole: The trifluoromethyl group is at the 3-position, which can affect the compound’s reactivity and biological activity.

    1-Ethyl-5-(difluoromethyl)-1H-pyrazole: The difluoromethyl group has different electronic properties compared to the trifluoromethyl group, influencing the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2/c1-2-11-5(3-4-10-11)6(7,8)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBHLINKJGDRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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